4-(1-Pyrrolidinyl)aniline hydrochloride

Description

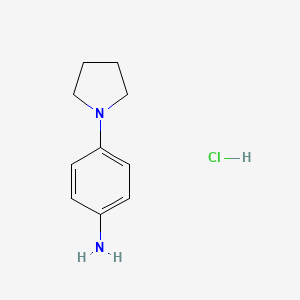

4-(1-Pyrrolidinyl)aniline hydrochloride is a hydrochloride salt of an aniline derivative substituted with a pyrrolidine group at the para position. This compound serves as a critical intermediate in organic synthesis and pharmaceutical research due to its versatile reactivity and structural features. The pyrrolidine moiety introduces steric and electronic effects, influencing the compound’s solubility, stability, and interaction with biological targets. It is widely used in the development of therapeutic agents, such as vasodilators and central nervous system (CNS) modulators, owing to its ability to act as a building block for complex molecules .

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-pyrrolidin-1-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c11-9-3-5-10(6-4-9)12-7-1-2-8-12;/h3-6H,1-2,7-8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZKSFMNJXRVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216670-47-2 | |

| Record name | 4-(pyrrolidin-1-yl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their properties:

Purity and Handling

Most commercial analogues, including those listed in (e.g., pyrazole derivatives), are available with ≥98% purity (HPLC), ensuring reliability in research and industrial applications .

Q & A

Q. What are the standard synthetic routes for 4-(1-Pyrrolidinyl)aniline hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves coupling pyrrolidine with halogenated aniline derivatives under basic conditions, followed by hydrochloric acid treatment to form the hydrochloride salt. Key steps include:

- Nucleophilic substitution : Reacting 4-fluoroaniline with pyrrolidine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .

- Salt formation : Adding concentrated HCl to the free base in ethanol, followed by recrystallization to purify the hydrochloride salt . Optimization focuses on solvent choice, temperature, and stoichiometry to minimize by-products like unreacted aniline or over-alkylated derivatives.

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : and NMR confirm the substitution pattern and pyrrolidine ring integrity. For example, the aromatic protons appear as a doublet (δ 7.2–7.5 ppm), while pyrrolidine protons show multiplet signals (δ 2.5–3.5 ppm) .

- HPLC-MS : Quantifies purity (>95%) and identifies impurities using reverse-phase C18 columns with UV detection at 254 nm .

- Elemental analysis : Validates the HCl salt stoichiometry (e.g., C: 52.1%, H: 6.7%, N: 12.1%, Cl: 19.1%) .

Q. What are the common reactivity patterns of this compound in organic synthesis?

The compound undergoes:

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form amides at the aniline nitrogen .

- Oxidation : Treatment with KMnO in acidic conditions oxidizes the pyrrolidine ring to a γ-lactam .

- Reduction : Catalytic hydrogenation (Pd/C, H) reduces the aromatic ring to cyclohexylamine derivatives .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodological approaches are used to study these interactions?

- Enzyme inhibition assays : The compound inhibits lipid-metabolizing enzymes (e.g., stearoyl-CoA desaturase) in hepatocytes, measured via LC-MS analysis of fatty acid metabolites .

- Receptor binding studies : Radiolabeled () derivatives are used in competitive binding assays with GPCRs (e.g., serotonin receptors) to determine IC values .

- Cellular uptake : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization using confocal microscopy .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from:

- Purity variations : Impurities like residual solvents or unreacted aniline (detected via GC-MS) may skew bioactivity results .

- Experimental models : Differences in cell lines (e.g., HepG2 vs. primary hepatocytes) or animal species affect metabolic outcomes . Mitigation involves standardizing synthesis protocols and validating assays across multiple models.

Q. What experimental design considerations are critical for studying the compound’s pharmacokinetics?

- In vivo studies : Administering the compound intravenously (1–5 mg/kg) in rodents, with serial blood sampling over 24 hours for LC-MS/MS quantification .

- Metabolic stability : Incubating with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation .

- Tissue distribution : Autoradiography using -labeled analogs quantifies accumulation in target organs .

Q. How does structural modification of this compound influence its physicochemical and biological properties?

| Modification | Impact | Example |

|---|---|---|

| Fluorination (para position) | ↑ Metabolic stability | 3-Fluoro analog shows 2× longer half-life in microsomes |

| Methylation (pyrrolidine) | ↓ Solubility, ↑ LogP | N-Methyl derivative has LogP 1.8 vs. 1.2 for parent |

| Sulfonation (aniline) | ↑ Protein binding | Sulfonamide derivative binds 90% to albumin |

Safety and Handling

Q. What are the safety protocols for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .

- Ventilation : Work in a fume hood to avoid inhalation of fine powders .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Comparative Analysis

Q. How does this compound compare to structurally similar compounds in terms of reactivity and bioactivity?

| Compound | Key Feature | Reactivity/Bioactivity |

|---|---|---|

| 4-(Piperidinyl)aniline HCl | Larger ring (6-membered) | ↑ Basicity, ↓ enzyme inhibition potency |

| 4-(Morpholinyl)aniline HCl | Oxygen in ring | ↑ Solubility, altered receptor selectivity |

| 4-(Thiophen-2-yl)aniline HCl | Heterocyclic substituent | Forms metal complexes with unique redox properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.